molecular formula C9H21ClN2O2S B11859406 N-methyl-1-(propylsulfonyl)piperidin-4-amine hydrochloride

N-methyl-1-(propylsulfonyl)piperidin-4-amine hydrochloride

Cat. No.: B11859406
M. Wt: 256.79 g/mol
InChI Key: KNHUVYMTJMOINW-UHFFFAOYSA-N
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Description

N-methyl-1-(propylsulfonyl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C9H21ClN2O2S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the field of medicinal chemistry due to their diverse pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(propylsulfonyl)piperidin-4-amine hydrochloride typically involves the functionalization of piperidine derivatives. One common method includes the reaction of N-methylpiperidine with propylsulfonyl chloride under basic conditions to introduce the propylsulfonyl group. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(propylsulfonyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-1-(propylsulfonyl)piperidin-4-amine hydrochloride has various applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-1-(propylsulfonyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1-(propylsulfonyl)piperidin-4-amine hydrochloride is unique due to the presence of both the N-methyl and propylsulfonyl groups, which confer specific chemical and biological properties. This combination of functional groups can enhance its reactivity and potential therapeutic applications compared to other piperidine derivatives .

Properties

Molecular Formula

C9H21ClN2O2S

Molecular Weight

256.79 g/mol

IUPAC Name

N-methyl-1-propylsulfonylpiperidin-4-amine;hydrochloride

InChI

InChI=1S/C9H20N2O2S.ClH/c1-3-8-14(12,13)11-6-4-9(10-2)5-7-11;/h9-10H,3-8H2,1-2H3;1H

InChI Key

KNHUVYMTJMOINW-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCC(CC1)NC.Cl

Origin of Product

United States

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